N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a benzamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWAXTVHRYEQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core This core is typically synthesized through a cyclization reaction involving a suitable precursorThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide exhibits potential anticancer properties. It may act by inhibiting specific enzymes involved in tumor growth and proliferation. For instance, its interaction with histone deacetylase 3 (HDAC3) has been highlighted as a mechanism through which it may exert anti-proliferative effects on cancer cells .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections .
Case Study 1: Anticancer Mechanism Investigation
A study conducted on the compound's effects on breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis (programmed cell death) in MCF-7 cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable inhibition zone around the compound's application site, indicating its potential as an antibacterial agent .
Synthetic Routes and Production Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Preparation of Thieno[3,4-c]pyrazole Derivative : This step often requires cyclization reactions under controlled conditions.
- Fluorination : Introduction of the fluorine atom into the phenyl ring to enhance biological activity.
- Formation of Amide Bond : Coupling reactions to form the final amide structure.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The compound’s ability to interact with multiple pathways makes it a versatile tool in biomedical research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
| Compound Name / ID | Core Structure | Substituents/Modifications | Key Functional Groups | Evidence Source |
|---|---|---|---|---|
| N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide | Thieno[3,4-c]pyrazole | 4-Fluorophenyl (position 2), benzamide (position 3) | Sulfone (S=O), amide (C=O), fluorine | [5, 6] |
| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide (4f) | Imidazole | 4-Fluorophenyl, benzamide, dicyano groups | Cyano (C≡N), amide (C=O), fluorine | [1] |
| BG12844 (899733-69-8) | Thieno[3,4-c]pyrazole | Acetylpiperazine-oxoacetamide (position 3) | Sulfone (S=O), ketone (C=O), piperazine | [5] |
| N-[2-(3-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | Thieno[3,4-c]pyrazole | 3-Chlorophenyl, adamantane-carboxamide | Sulfone (S=O), adamantane, chlorine | [6] |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] | 1,2,4-Triazole | Sulfonylphenyl, difluorophenyl | Sulfone (S=O), triazole, fluorine | [2] |
Key Observations :
- Substituent Effects : Fluorine (electron-withdrawing) in the target compound and 4f may enhance metabolic stability compared to chlorine or bromine in analogs (e.g., 4b, 4g, [6]). Adamantane () introduces steric bulk, likely reducing solubility but improving membrane penetration.
- Functional Groups: Sulfone groups (S=O) in the target compound and triazoles [7–9] () increase polarity, while cyano groups (C≡N) in imidazole derivatives () modulate electronic properties.
Physicochemical Properties
Table 2: Melting Points and Molecular Weights
| Compound Name / ID | Melting Point (°C) | Molecular Weight (g/mol) | Evidence Source |
|---|---|---|---|
| N-[2-(4-Fluorophenyl)-5,5-dioxo-...]benzamide | Not reported | ~449* | [5] |
| 4f (N-(4-Fluorophenyl)imidazole-benzamide) | 237–239 | ~363 | [1] |
| BG12844 | Not reported | 449.456 | [5] |
| Triazole-thiones [7–9] | Not reported | ~500–550 | [2] |
Notes:
- The target compound’s molecular weight (~449) aligns with BG12844 but is higher than imidazole derivatives (e.g., 4f: 363 g/mol) due to the thienopyrazole core and sulfone groups.
- Higher melting points in imidazole derivatives (e.g., 4f: 237–239°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding via C≡N and NH groups) compared to bulkier triazoles or adamantane-containing analogs.
Key Findings :
- IR Spectroscopy : The target compound’s sulfone groups would exhibit strong S=O stretches (~1150–1250 cm⁻¹), distinct from C=S in triazole-thiones [7–9] (1247–1255 cm⁻¹) or C≡N in imidazoles ().
Pharmacological Implications (Inferred)
- Fluorophenyl Groups : Common in CNS drugs (e.g., fluoxetine) for enhanced blood-brain barrier penetration .
- Sulfone Moieties : May improve binding to enzymes (e.g., cyclooxygenase-2 inhibitors) via polar interactions .
- Adamantane Substituents : Often used in antiviral agents (e.g., rimantadine) but may reduce solubility .
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, which are attributed to its unique molecular structure that includes a thieno[3,4-c]pyrazole core and various substituents that may influence its pharmacological properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 446.4 g/mol
- CAS Number : 899733-61-0
Biological Activities
Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that compounds with the thienopyrazole structure exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:
- Case Study : In a study examining the effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been shown to inhibit key inflammatory mediators such as COX enzymes and cytokines:
- Mechanism of Action : It is suggested that the compound may inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Variations : The presence of the 4-fluorophenyl group enhances lipophilicity and may improve cellular uptake.
- Dioxo Moiety : This functional group is critical for interaction with biological targets.
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]benzamide?
Answer:
Synthesis optimization involves a multi-step approach:
- Core Formation : Cyclization of thieno[3,4-c]pyrazole precursors under reflux with catalysts like acetic acid (70–80°C, 6–8 hrs) .
- Substituent Introduction : Coupling the 4-fluorophenyl group via nucleophilic substitution (e.g., using Pd-catalyzed cross-coupling) .
- Benzamide Attachment : Amide bond formation using HATU/DIPEA in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key parameters: Temperature control (±2°C), inert atmosphere (N₂/Ar), and real-time monitoring via TLC/HPLC .
Advanced: What experimental designs address contradictions in reported biological activity data for this compound?
Answer:
Contradictions (e.g., varying IC₅₀ values in anticancer assays) arise from:
- Assay Variability : Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) and replicate experiments (n ≥ 3) .
- Compound Purity : Verify purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and LC-MS .
- Structural Confirmation : Re-validate using ¹H/¹³C NMR (DMSO-d₆, 500 MHz) and X-ray crystallography (SHELXL refinement) .
- Target Specificity : Perform kinase profiling or proteome-wide docking to rule off-target effects .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfone (SO₂, δ 45–50 ppm) groups .
- MS : High-resolution ESI-MS (calc. for C₂₀H₁₅FN₃O₃S: 396.0812; observed: 396.0809) .
- X-ray Crystallography : SHELX software refines bond lengths (C-S: 1.76 Å) and dihedral angles (thienopyrazole ring: 5.3°) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Parameters: Grid box (20 ų), Lamarckian GA, 50 runs .
- MD Simulations : GROMACS (AMBER force field) evaluates stability (RMSD < 2.0 Å over 100 ns) .
- ADMET Prediction : SwissADME calculates logP (2.8), bioavailability (0.55), and CYP inhibition .
Basic: What are the methodological steps to assess metabolic stability in vitro?
Answer:
- Hepatic Microsomes : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Sampling : Collect aliquots at 0, 15, 30, 60 mins.
- Analysis : LC-MS/MS quantifies parent compound depletion. Calculate t₁/₂ using non-compartmental analysis .
Advanced: How to resolve isomerism during synthesis?
Answer:
- Chiral Chromatography : Use Chiralpak IA column (hexane:IPA 90:10) to separate enantiomers .
- Dynamic NMR : Low-temperature ¹H NMR (–40°C) identifies rotamers (ΔG‡ calculated via Eyring equation) .
- X-ray Diffraction : Resolve positional ambiguity of the benzamide group (ORTEP-3 GUI for visualization) .
Basic: What reaction conditions favor functionalization at the thienopyrazole core?
Answer:
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) at C4 position .
- Nucleophilic Attack : Thiolation (NaSH, DMF, 100°C) replaces sulfone with –SH group .
- Oxidation : H₂O₂/CH₃COOH converts thieno ring to sulfone (5,5-dioxo) .
Advanced: How to design SAR studies comparing fluorophenyl analogs?
Answer:
- Analog Synthesis : Replace 4-fluorophenyl with 4-Cl, 4-CH₃, or 4-OCH₃ groups .
- Bioactivity Profiling : Test against cancer cell lines (MCF-7, A549) and bacterial strains (E. coli, S. aureus) .
- QSAR Modeling : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with log(IC₅₀) .
Basic: What are the key steps in validating crystallographic data?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL refines anisotropic displacement parameters (R1 < 0.05) .
- Validation : Check via PLATON (ADDSYM) and CCDC Mercury (H-bond geometry) .
Advanced: How does polymorphism affect the compound’s pharmacological properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
